2-Amino-3-cyanopyridine
Overview
Description
2-Amino-3-cyanopyridine is a compound of significant interest in the field of drug discovery and organic synthesis. It is a simple, low molecular weight moiety that is known for its utility in the synthesis of diverse biological molecules. Due to its functionalization, it is a key pharmacophore in the development of new drugs, serving as a building block for molecules targeting various biological systems .
Synthesis Analysis
The synthesis of 2-amino-3-cyanopyridine derivatives has been achieved through various methods. One approach involves a one-pot synthesis from aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate using catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions, yielding good to excellent results . Another method utilizes enaminonitriles and primary amines under microwave irradiation, also in solvent-free conditions, to produce novel 4-substituted-3-cyano-2-aminopyridines . Additionally, a four-component synthesis catalyzed by Cu@imineZCMNPs and copper nanoparticles on charcoal has been reported, which is efficient, convenient, and environmentally friendly due to its solvent-free nature and the recyclability of the catalyst 10.
Molecular Structure Analysis
The molecular structure of 2-amino-3-cyanopyridine derivatives has been characterized using various spectroscopic techniques such as IR, MS, 1H and 13C NMR, and X-ray analysis. These studies confirm the structure of the 2-aminopyridine moiety in the products . Furthermore, the ligands derived from 2-amino-3-cyanopyridine have been shown to act as bi-dentate ligands when coordinating with metal ions, suggesting an octahedral geometry coordinated by both the nitrogen of the cyano group and the amino group .
Chemical Reactions Analysis
2-Amino-3-cyanopyridines are versatile intermediates for the synthesis of various heterocyclic systems. They undergo nucleophilic substitution reactions where the chlorine atom in 2-chloro-3-cyanopyridines is replaced by different amines to yield 2-aminopyridines. These compounds also react with hydrazine hydrate and sodium azide to produce a range of products including hydrazinopyridines and azidopyridines . The influence of cyano groups on the spectroscopic properties of these compounds has been studied, showing good agreement with quantum chemical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-cyanopyridine derivatives are influenced by their functional groups. The presence of cyano and amino groups contributes to their reactivity and the ability to form coordination complexes with metals. These complexes have been characterized and shown to have octahedral geometries with potential applications in antimicrobial activity . The antibacterial activity of these derivatives has been tested against both Gram-negative and Gram-positive bacteria, with some compounds showing substantial effects .
Scientific Research Applications
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Preparation of Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is used in the synthesis of pyridine derivatives, which are important heterocyclic compounds. These compounds exhibit a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism effects .
- Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
- Results or Outcomes : The use of magnetically recoverable nano-catalysts allows for easy separation from the reaction medium using an external magnet. This method offers advantages such as high surface area, simple preparation, and modification .
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One-Pot Synthesis of 2-Amino-3-Cyanopyridines and Hexahydroquinolines
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is used in the one-pot synthesis of 2-amino-3-cyanopyridines and hexahydroquinolines .
- Methods of Application : An eggshell-based nano-magnetic solid acid catalyst is used via anomeric-based oxidation .
- Results or Outcomes : The use of this catalyst resulted in high yield, short reaction time, and solvent-free conditions. This method also demonstrates the conversion of waste to wealth products around the world and usage in organic transformation .
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One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is used in the one-pot synthesis of a number of 2-amino-3-cyanopyridine derivatives .
- Methods of Application : L-proline is used as a catalyst for this reaction, which is carried out at 60 °C using water as a solvent .
- Results or Outcomes : The use of L-proline as a catalyst provides a quick and efficient reaction profile, producing final products with good yield .
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Preparation of Bioactive Pyridine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques .
- Methods of Application : Diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride, were used .
- Results or Outcomes : The spectroscopic analyses revealed diverse structure arrangements for the products. Compounds 5, 6, 11 and 13 exhibited the highest antibacterial inhibition, while compound 8 gave the highest scavenging activity (IC50 43.39 μg/ml) against the DPPH radical .
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Design of Promising New Drugs
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is considered a bioactive essential supporting material to design layout structures for promising new drugs .
- Methods of Application : The high reactivity of the 2-amino-3-cyanopyridine scaffold illustrated that it can be used to prepare many reactive organic intermediates used to produce nicotinamides and many pharmaceutical drugs like Ridogrel and Pirenzepine .
- Results or Outcomes : Pyridine derivatives are widely reported as potential anticancer, antibacterial, anti-fibrotic agents, anti-inflammatory, cardiotonic, IKK-β inhibitors and HIV-1 inhibitor .
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Synthesis of Hexahydroquinolines
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Amino-3-cyanopyridines is used in the one-pot synthesis of hexahydroquinolines .
- Methods of Application : An eggshell-based nano-magnetic solid acid catalyst is used via anomeric-based oxidation .
- Results or Outcomes : The use of this catalyst resulted in high yield, short reaction time, and solvent-free conditions .
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Preparation of Enaminonitrile Pyridine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques .
- Methods of Application : Diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride, were used .
- Results or Outcomes : The spectroscopic analyses revealed diverse structure arrangements for the products. Compounds 5, 6, 11 and 13 exhibited the highest antibacterial inhibition, while compound 8 gave the highest scavenging activity (IC50 43.39 μg/ml) against the DPPH radical .
-
Design of Promising New Drugs
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Amino-3-cyanopyridine is considered a bioactive essential supporting material to design layout structures for promising new drugs .
- Methods of Application : The high reactivity of the 2-amino-3-cyanopyridine scaffold illustrated that it can be used to prepare many reactive organic intermediates used to produce nicotinamides and many pharmaceutical drugs like Ridogrel and Pirenzepine .
- Results or Outcomes : Pyridine derivatives are widely reported as potential anticancer, antibacterial, anti-fibrotic agents, anti-inflammatory, cardiotonic, IKK-β inhibitors and HIV-1 inhibitor .
-
Synthesis of Hexahydroquinolines
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Amino-3-cyanopyridines is used in the one-pot synthesis of hexahydroquinolines .
- Methods of Application : An eggshell-based nano-magnetic solid acid catalyst is used via anomeric-based oxidation .
- Results or Outcomes : The use of this catalyst resulted in high yield, short reaction time, and solvent-free conditions .
Safety And Hazards
Future Directions
2-Amino-3-cyanopyridine and its derivatives have shown potential in various biological profiles, including antibacterial , anticancer , anti-inflammatory , Ketohexokinase (KHK) inhibitory , and NO synthases inhibitory activities . Therefore, they can be considered as promising candidates for future research in drug development.
properties
IUPAC Name |
2-aminopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXDQRRDNPRJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355929 | |
Record name | 2-Amino-3-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyanopyridine | |
CAS RN |
24517-64-4 | |
Record name | 2-Amino-3-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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